molecular formula C6H10BrN3 B1380404 4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine CAS No. 1554320-22-7

4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1380404
CAS No.: 1554320-22-7
M. Wt: 204.07 g/mol
InChI Key: ZTWVAYJWOTVQKC-UHFFFAOYSA-N
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Description

Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that contains two nitrogen atoms and three carbon atoms . They are used as biochemical reagents and can serve as biological materials or organic compounds for life science-related research . They are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, 1-Methyl-1H-pyrazol-5-amine has a boiling point of 95 - 96 deg C @0.5mmHg and a freezing/melting point of 74 - 76 deg C .

Scientific Research Applications

Synthesis and Characterization

4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in forming 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through reactions with malononitrile and cyanoacetamide, leading to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Georgiy G. Yakovenko et al., 2020). This showcases the compound's role in creating a diverse array of heterocyclic frameworks which are crucial in medicinal chemistry and material science.

Biological Activity

Pyrazole derivatives, synthesized using this compound, have been explored for their biological activities. Studies have identified these derivatives to exhibit significant antitumor, antifungal, and antibacterial properties, highlighting the potential pharmacophore sites for developing novel therapeutic agents (A. Titi et al., 2020). This underlines the importance of such compounds in the discovery and development of new drugs.

Nonlinear Optical Properties

The compound has also been investigated for its structural characterization and nonlinear optical properties. A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a related derivative, revealed insights into its molecular structure and indicated significant nonlinear optical properties (Ö. Tamer et al., 2016). This suggests potential applications in optical materials and devices, showcasing the broader applicability of this compound derivatives in material science.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

Safety and hazards associated with a specific pyrazole derivative would depend on its exact structure. For example, 1-Methyl-1H-pyrazol-5-amine may cause skin irritation, may be harmful if absorbed through the skin, may cause irritation of the digestive tract, may be harmful if swallowed, causes respiratory tract irritation, and may be harmful if inhaled .

Future Directions

The future directions for research into pyrazole derivatives are likely to continue to focus on their synthesis and potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

4-bromo-5-ethyl-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-3-4-5(7)6(8)9-10(4)2/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWVAYJWOTVQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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